3-(6,7-Dimethoxyquinazolin-4-ylamino)benzonitrile
Overview
Description
3-(6,7-Dimethoxyquinazolin-4-ylamino)benzonitrile is a chemical compound with the molecular formula C17H14N4O2 and a molecular weight of 306.32 g/mol . This compound is known for its applications in various scientific research fields, particularly in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6,7-Dimethoxyquinazolin-4-ylamino)benzonitrile typically involves the reaction of 6,7-dimethoxyquinazolin-4-amine with 3-bromobenzonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a palladium catalyst like Pd(PPh3)4 in a solvent such as dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(6,7-Dimethoxyquinazolin-4-ylamino)benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinazoline ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
3-(6,7-Dimethoxyquinazolin-4-ylamino)benzonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(6,7-Dimethoxyquinazolin-4-ylamino)benzonitrile involves the inhibition of specific molecular targets such as protein kinases. The compound binds to the ATP-binding site of the kinase, preventing phosphorylation and subsequent signal transduction pathways . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-(3-Hydroxyanilino)-6,7-Dimethoxyquinazoline: Similar in structure but with a hydroxyl group at the aniline moiety.
3-(6,7-Dimethoxyquinazolin-4-ylamino)phenol: Similar in structure but with a phenol group instead of a benzonitrile group.
Uniqueness
3-(6,7-Dimethoxyquinazolin-4-ylamino)benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit a broad range of kinases makes it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
3-[(6,7-dimethoxyquinazolin-4-yl)amino]benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2/c1-22-15-7-13-14(8-16(15)23-2)19-10-20-17(13)21-12-5-3-4-11(6-12)9-18/h3-8,10H,1-2H3,(H,19,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTUCHVRTWHBOKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C#N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90462072 | |
Record name | 3-[(6,7-dimethoxyquinazolin-4-yl)amino]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90462072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153437-65-1 | |
Record name | 3-[(6,7-dimethoxyquinazolin-4-yl)amino]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90462072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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